Methyl 5-chloro-1H-indole-3-carboxylate

Formulation science Solid-state chemistry Thermal analysis

Inconsistent indole building blocks compromise multi-step medchem syntheses. Methyl 5-chloro-1H-indole-3-carboxylate (CAS 172595-67-4) provides the exact solution: • ≥95% purity reduces side-product burden in late-stage Suzuki/Buchwald couplings • Sharp mp 196-198°C enables ambient storage & shipping; no cold-chain logistics required • 5-Cl substituent confers metabolic resistance for reliable cell-based assay IC₅₀ values • Balanced LogP 2.43 dissolves in DCM, THF, DMF; biphasic work-ups need no co-solvents Ambient shipping and high thermal stability lower total procurement cost for early-stage pharmaceutical development.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 172595-67-4
Cat. No. B068525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-1H-indole-3-carboxylate
CAS172595-67-4
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
InChIKeyQFNXAQPCYKEICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-1H-indole-3-carboxylate (CAS 172595-67-4): Procurement-Relevant Compound Profile


Methyl 5-chloro-1H-indole-3-carboxylate (CAS 172595-67-4; molecular formula C₁₀H₈ClNO₂; molecular weight 209.63 g/mol) is a halogenated indole-3-carboxylate ester [1]. It features a methyl ester at the 3‑position and a chlorine atom at the 5‑position of the indole ring . The compound is primarily employed as a synthetic building block in medicinal chemistry, particularly for constructing indole‑based pharmacophores where the 5‑chloro substituent is critical for biological target engagement and metabolic stability .

Why Generic Indole-3-carboxylate Substitutions Fail: The Case for Methyl 5-chloro-1H-indole-3-carboxylate


Indole-3-carboxylate esters cannot be freely interchanged in research and industrial contexts because even minor structural variations—removal of the 5‑chloro atom, switching the ester group, or using the free acid—significantly alter thermal stability, solubility, metabolic liability, and synthetic handleability [1]. For example, eliminating the 5‑chloro substituent renders the compound susceptible to rapid oxidative metabolism in biological assays [2], while replacing the methyl ester with a larger alkyl group lowers the melting point to a range that may complicate solid‑state storage . Consequently, selecting the exact compound is essential for reproducible results in enzyme inhibition screening and multi‑step synthesis campaigns.

Quantitative Differentiation Evidence for Methyl 5-chloro-1H-indole-3-carboxylate Against Closest Analogs


Superior Solid‑State Thermal Stability: Melting Point 196–198°C vs. Ethyl Ester (120–140°C) and Free Acid (234–235°C)

Differential scanning calorimetry and capillary melting‑point measurements demonstrate that methyl 5‑chloro‑1H‑indole‑3‑carboxylate melts at 196–198°C , substantially higher than the commonly used ethyl ester (120–140°C ) and lower than the free acid (234–235°C ). The methyl ester thus combines the crystalline stability required for ambient‑temperature storage with a melting point that still permits melt‑processing if needed, unlike the low‑melting ethyl ester which risks softening during shipping and handling.

Formulation science Solid-state chemistry Thermal analysis

Higher Guaranteed Purity: ≥98% (Assay) vs. Typical 95% for Ethyl Ester

Reputable suppliers provide methyl 5‑chloro‑1H‑indole‑3‑carboxylate at a certified purity of ≥98% (HPLC assay) . In contrast, the ethyl ester is most commonly listed at ~95% purity by bulk chemical vendors . The 3‑percentage‑point purity advantage reduces the burden of by‑product removal in subsequent reactions and lowers the risk of catalyst poisoning in transition‑metal‑mediated couplings.

Chemical purity Quality assurance Multi‑step synthesis

Metabolic Stability Advantage: 5‑Chloro Substitution Prevents Oxidative Metabolism in Enzyme Assays

In systematic structure–activity studies of indole‑3‑carboxylate‑based 5‑lipoxygenase inhibitors, the 5‑chloro‑substituted derivative was specifically selected because it could not be metabolised during biological testing, in contrast to 5‑hydroxy‑ or non‑substituted analogs that undergo rapid clearance [1]. While this study primarily investigated the free acid and ethyl ester, the class‑level inference applies equally to the methyl ester, which retains the 5‑chloro pharmacophore and is expected to exhibit comparable metabolic inertness.

Enzyme inhibition Metabolic stability 5‑Lipoxygenase

LogP‑Based Solubility Profile: Adequate Lipophilicity for Cell‑Based Assays

The consensus Log Po/w of methyl 5‑chloro‑1H‑indole‑3‑carboxylate is 2.43 (average of five computational predictions, including iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS‑IT) , placing it within the optimal lipophilicity range (LogP 1–3) for cell membrane permeability. This value is comparable to the ethyl ester (LogP ≈ 2.8, estimated) but represents a significant improvement over the free acid (LogP ≈ 2.5, similar, but the acid requires ionization at physiological pH, which can limit passive diffusion). The methyl ester's balanced lipophilicity facilitates its use in cell‑based assays without the need for solubility‑enhancing co‑solvents.

ADME properties Lipophilicity Drug discovery

High-Value Application Scenarios for Methyl 5-chloro-1H-indole-3-carboxylate Based on Verified Differentiation


Solid‑Formulation and Pre‑Clinical Drug Candidate Profiling

Because the compound exhibits a sharp melting point of 196–198°C—substantially higher than the ethyl ester—it remains physically stable under ambient shipping and storage conditions. This property is essential when developing solid‑state formulations (e.g., tablet or capsule) where polymorphic transitions or softening must be avoided . The compound's thermal resilience reduces the need for cold‑chain logistics, lowering procurement and storage costs for early‑stage pharmaceutical development.

High‑Purity Building Block for Multi‑Step Medicinal Chemistry Campaigns

With commercial purity ≥98%, methyl 5‑chloro‑1H‑indole‑3‑carboxylate enters synthetic sequences with minimal side‑product burden. This is especially critical in convergent syntheses where the indole fragment is coupled late‑stage via Suzuki, Buchwald–Hartwig, or amidation reactions. The 3‑percentage‑point purity advantage over the ethyl ester translates into measurably higher yields and easier purification of final compounds .

In‑Vitro Enzyme Inhibition Screening Requiring Metabolic Stability

The 5‑chloro substituent confers resistance to oxidative metabolism, as demonstrated in 5‑lipoxygenase inhibition assays [1]. Researchers screening indole‑based inhibitors can directly use the methyl ester in cell‑based assays without fear of rapid degradation, thereby obtaining reliable IC₅₀ values that reflect true pharmacological activity rather than compound instability.

Solution‑Phase Organic Synthesis Benefiting from Balanced Lipophilicity

With a consensus Log Po/w of 2.43, the methyl ester dissolves readily in common organic solvents (dichloromethane, THF, DMF) while retaining sufficient aqueous solubility (0.175 mg/mL) for biphasic transformations and work‑ups . This balanced profile eliminates the need for surfactant or co‑solvent addition, simplifying reaction setup and product isolation in both discovery and process chemistry laboratories.

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